1-Benzyl-2-propylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

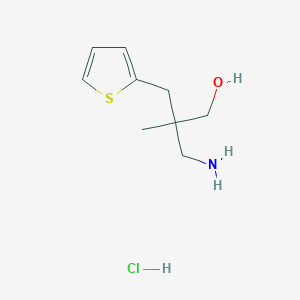

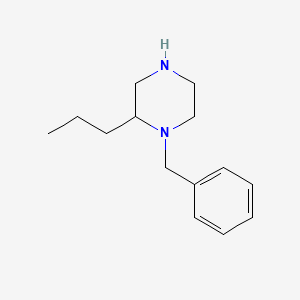

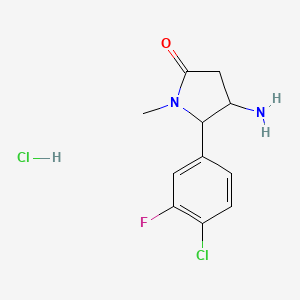

1-Benzyl-2-propylpiperazine is an organic compound . The IUPAC name for this compound is 1-benzyl-2-propylpiperazine .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-Benzyl-2-propylpiperazine is C14H22N2 . The molecular weight is 218.34 . The IUPAC Standard InChI is InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 .Physical And Chemical Properties Analysis

1-Benzyl-2-propylpiperazine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis of Piperazine-Containing Drugs

1-Benzyl-2-propylpiperazine: is a valuable intermediate in the synthesis of piperazine-containing drugs. The piperazine moiety is a common feature in many pharmaceuticals due to its ability to improve physicochemical properties, offer structural flexibility, and facilitate interactions with biological targets. This compound can be used to synthesize kinase inhibitors and receptor modulators, which are crucial in treating various diseases, including cancers .

Antimicrobial Polymers

Researchers have explored the use of piperazine derivatives, like 1-Benzyl-2-propylpiperazine , in the development of antimicrobial polymers. These polymers can potentially offer broad-spectrum antimicrobial activity, which is increasingly important in the fight against drug-resistant bacteria .

Chemical Synthesis and Material Science

In material science and chemical synthesis, 1-Benzyl-2-propylpiperazine serves as a building block for creating complex molecules. Its reactivity and structural features make it suitable for constructing diverse molecular architectures, which can lead to the development of new materials with unique properties .

Kinase Inhibition Activity

The piperazine ring is integral in compounds exhibiting kinase inhibition activity1-Benzyl-2-propylpiperazine can be used to create derivatives that inhibit protein kinases, which play a pivotal role in cell signaling and are targets for cancer therapy .

Pharmacokinetic Optimization

Due to its basic and hydrophilic nature, 1-Benzyl-2-propylpiperazine is utilized to optimize the pharmacokinetic properties of drug candidates. It can enhance the solubility and bioavailability of drugs, making them more effective in therapeutic applications .

Synthetic Methodologies

1-Benzyl-2-propylpiperazine: is involved in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination. These methods are fundamental in the preparation of many piperazine-containing compounds used in medicinal chemistry .

Safety and Hazards

The safety information for 1-Benzyl-2-propylpiperazine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

1-Benzyl-2-propylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

As a GABA receptor agonist, 1-Benzyl-2-propylpiperazine binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mechanism of action is generally used by piperazine compounds to mediate their anthelmintic action .

Biochemical Pathways

Piperazine’s action as a GABA receptor agonist suggests that it impacts neurotransmission pathways, particularly those involving GABA .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of 1-Benzyl-2-propylpiperazine are not well-documented in the literature. Given its similarity to piperazine, it’s likely that it shares some of its effects. Piperazine’s action as a GABA receptor agonist leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that 1-Benzyl-2-propylpiperazine may have similar effects.

Action Environment

It’s known that the compound is a liquid at room temperature , which could influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name |

1-benzyl-2-propylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXSJIZRCQBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-propylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)